2-(4-Ethylphenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound. Azepane derivatives, including this compound, are known for their diverse applications in synthetic chemistry and biology. These compounds are characterized by their unique ring structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method involves the use of palladium catalysts and ligands to facilitate the cyclization process.
Industrial Production Methods: For industrial production, the preparation of azepane derivatives often involves multi-step processes. For example, the preparation of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride involves alkylation, substitution, reduction, and chlorination steps . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azepane derivatives into amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated azepane derivatives
Scientific Research Applications
2-(4-Ethylphenyl)azepane has found applications in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their analgesic and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including analgesia and anticancer activity .
Comparison with Similar Compounds
Azepane: A parent compound with a similar ring structure.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Oxazepine: Contains an oxygen atom in the ring, leading to distinct reactivity.
Uniqueness: 2-(4-Ethylphenyl)azepane is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
383131-12-2 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)azepane |
InChI |
InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
InChI Key |
YJDPUVZYSQGHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.